3-Methylbenzophenone

Catalog No.
S793912
CAS No.
643-65-2
M.F
C14H12O
M. Wt
196.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylbenzophenone

CAS Number

643-65-2

Product Name

3-Methylbenzophenone

IUPAC Name

(3-methylphenyl)-phenylmethanone

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

InChI

InChI=1S/C14H12O/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

URBLVRAVOIVZFJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2

Pharmaceutical Intermediate:

The primary application of 3-Methylbenzophenone in scientific research lies in its role as a pharmaceutical intermediate, specifically for the synthesis of Ketoprofen. Ketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain, fever, and inflammation. 3-Methylbenzophenone serves as a starting material in the multi-step synthesis pathway of Ketoprofen.

Source

3-Methylbenzophenone, 98+%, Thermo Scientific Chemicals,

Organic Chemistry Research:

Beyond its role as a pharmaceutical intermediate, 3-Methylbenzophenone finds use in various areas of organic chemistry research. Its ketone functional group makes it a valuable reactant in various organic reactions, including:

  • Aldol condensation: This reaction involves the condensation of an aldehyde or ketone with an enolate ion to form a β-hydroxycarbonyl compound. 3-Methylbenzophenone can act as the ketone component in aldol condensations.
  • Acylation: This reaction involves the introduction of an acyl group (R-CO-) onto a molecule. 3-Methylbenzophenone can be used as an acylating agent in Friedel-Crafts acylation reactions.
  • Grignard reaction: This reaction involves the reaction of a Grignard reagent (R-MgX) with a carbonyl compound (aldehyde or ketone) to form an alcohol. 3-Methylbenzophenone can be used as the carbonyl component in Grignard reactions.

These examples highlight the potential of 3-Methylbenzophenone as a versatile building block and reactant in various organic syntheses.

Material Science Research:

Emerging research explores the potential applications of 3-Methylbenzophenone in material science. Studies suggest its use in developing:

  • Organic light-emitting diodes (OLEDs): 3-Methylbenzophenone derivatives have been investigated for their potential use as hole-transporting materials in OLEDs [].
  • Liquid crystals: Research suggests that specific 3-Methylbenzophenone derivatives exhibit liquid crystalline properties, making them potential candidates for various liquid crystal applications.

3-Methylbenzophenone, also known as m-tolyl phenyl ketone or (3-methylphenyl)phenylmethanone, is an aromatic ketone. It is a colorless liquid at room temperature []. 3-Methylbenzophenone finds use as a pharmaceutical intermediate, particularly in the synthesis of the anti-inflammatory drug Ketoprofen [].


Molecular Structure Analysis

The key feature of 3-Methylbenzophenone's structure is the presence of a carbonyl group (C=O) bonded to an aromatic ring (phenyl group) on one side and a methyl group (CH3) attached to another aromatic ring (tolyl group) on the other side []. This structure falls under the class of aromatic ketones. The two aromatic rings are connected in a meta position, meaning the methyl group is positioned on the third carbon relative to the carbonyl group on the other ring [].


Chemical Reactions Analysis

One of the primary applications of 3-Methylbenzophenone is as a precursor in the synthesis of Ketoprofen. A Friedel-Crafts acylation reaction is used, where 3-Methylbenzoyl chloride reacts with benzoic acid to form the final product [].

Here's the balanced chemical equation for this reaction:

C6H5COCl (3-Methylbenzoyl chloride) + C6H5COOH (Benzoic acid) → C6H5COCH2C6H4CH3 (Ketoprofen) + HCl (Hydrogen chloride) []


Physical And Chemical Properties Analysis

  • Molecular Formula: C14H12O []
  • Molecular Weight: 196.25 g/mol []
  • Physical State (20°C): Liquid []
  • Melting Point: Data not readily available.
  • Boiling Point: Data not readily available.
  • Solubility: Soluble in organic solvents like dichloromethane, acetone, and ethanol [].
  • Flash Point: Above 110°C (230°F) [].

As 3-Methylbenzophenone serves as an intermediate, it does not have a specific mechanism of action in biological systems. Its function lies in the production of the final drug molecule, Ketoprofen, which acts as a nonsteroidal anti-inflammatory drug (NSAID) by inhibiting the enzymes cyclooxygenase (COX)-1 and COX-2 [].

While detailed safety information is limited, some data suggests caution when handling 3-Methylbenzophenone.

  • Skin Irritation: Potential for skin irritation upon contact [].
  • Respiratory Irritation: May cause respiratory irritation if inhaled [].

XLogP3

3.5

Boiling Point

317.0 °C

UNII

7292QZ59E1

Other CAS

643-65-2

Wikipedia

3-methylbenzophenone

Dates

Modify: 2023-08-15
Weires et al. Nickel-catalysed Suzuki-Miyaura coupling of amides. Nature Chemistry, doi: 10.1038/nchem.2388, published online 9 November 2015 http://www.nature.com/nchem

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